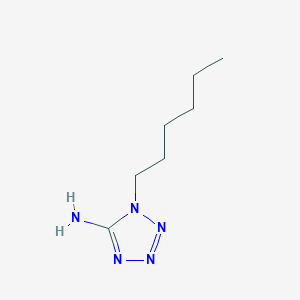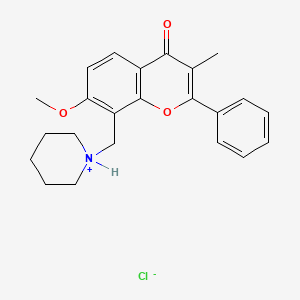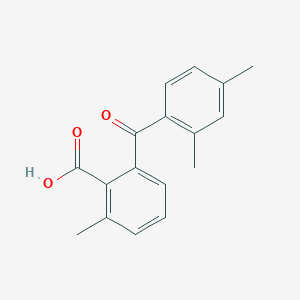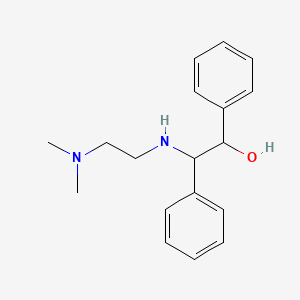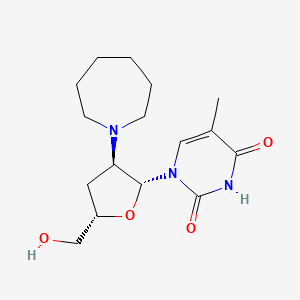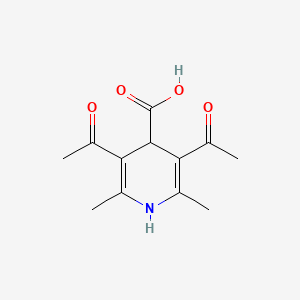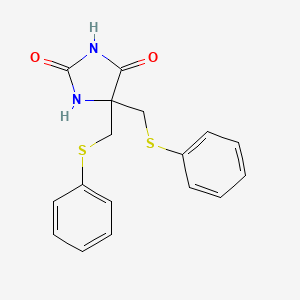
5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione is an organic compound characterized by the presence of two phenylthio groups attached to a 2,4-imidazolidinedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione typically involves the reaction of 2,4-imidazolidinedione with phenylthiomethylating agents under controlled conditions. One common method includes the use of phenylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.
Substitution: Nucleophiles such as amines or alkoxides; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidinedione derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione involves its interaction with molecular targets through the phenylthio groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The compound may also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: A compound with similar structural features but different functional groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with phenylthio groups but different core structure.
Uniqueness
5,5-Bis((phenylthio)methyl)-2,4-imidazolidinedione is unique due to its specific combination of phenylthio groups and imidazolidinedione core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
142979-95-1 |
|---|---|
Molekularformel |
C17H16N2O2S2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
5,5-bis(phenylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S2/c20-15-17(19-16(21)18-15,11-22-13-7-3-1-4-8-13)12-23-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21) |
InChI-Schlüssel |
DXPZKTAXAOUGLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCC2(C(=O)NC(=O)N2)CSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


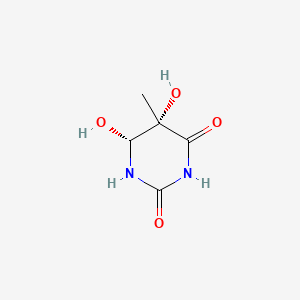


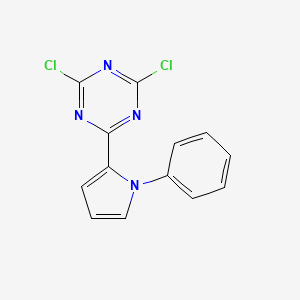
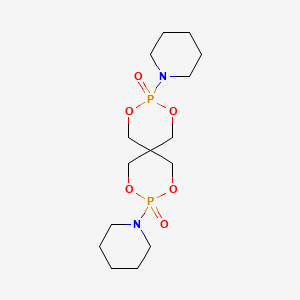
![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
